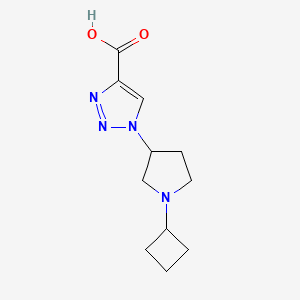

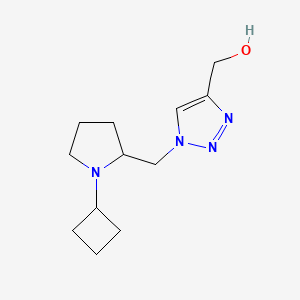

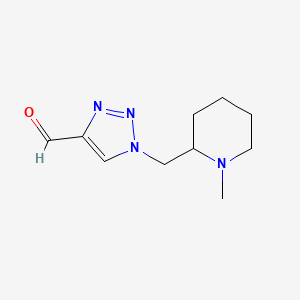

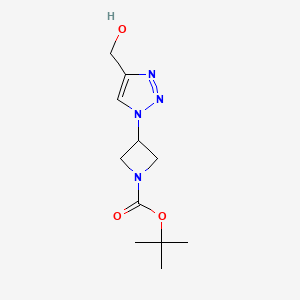

![molecular formula C10H13N5 B1482150 6-环丙基-1-甲基-1H-咪唑并[1,2-b]吡唑-7-甲酰胺 CAS No. 2098057-75-9](/img/structure/B1482150.png)

6-环丙基-1-甲基-1H-咪唑并[1,2-b]吡唑-7-甲酰胺

描述

6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide (6-CPMIP) is an organic compound belonging to the class of imidazopyridines. It is a white crystalline substance with a melting point of 158-159 °C and a molecular weight of 267.3 g/mol. 6-CPMIP is a synthetic compound which has been used in a variety of scientific research applications and laboratory experiments.

科学研究应用

抗菌活性

咪唑环是 6-环丙基-1-甲基-1H-咪唑并[1,2-b]吡唑-7-甲酰胺的核心结构,以其抗菌特性而闻名。可以合成该化合物并对其进行测试,以确定其作为抗菌剂的有效性。 咪唑环的存在表明该化合物可能对耐药菌具有活性,这是现代医学中一个重要的关注点 .

抗肿瘤应用

咪唑衍生物在抗肿瘤研究中显示出希望。6-环丙基-1-甲基-1H-咪唑并[1,2-b]吡唑-7-甲酰胺的特定结构可能与癌细胞通路相互作用,潜在地抑制肿瘤细胞的生长或诱导肿瘤细胞凋亡。 研究可以集中于其在靶向癌症治疗中的应用,特别是对于对其他治疗有耐药性的肿瘤 .

抗糖尿病潜力

含有咪唑部分的化合物与抗糖尿病作用有关。可以研究该化合物,以确定其调节胰岛素信号通路或改善葡萄糖代谢的潜力。 其在胰腺β细胞功能或胰岛素敏感性中的作用可能是研究的重要领域 .

抗炎特性

咪唑衍生物的抗炎特性使其成为治疗慢性炎症性疾病的候选药物。 可以研究 6-环丙基-1-甲基-1H-咪唑并[1,2-b]吡唑-7-甲酰胺,以确定其在降低炎症标记物方面的有效性及其在类风湿性关节炎或炎症性肠病等疾病中的潜在应用 .

抗真菌和抗蠕虫活性

该化合物潜在的抗真菌和抗蠕虫活性可能导致新的真菌感染和寄生虫蠕虫感染的治疗方法。 可以测试其对各种真菌和蠕虫的有效性,重点关注在人类和农业环境中具有问题的那些 .

抗病毒研究

咪唑环还与抗病毒活性有关。 研究 6-环丙基-1-甲基-1H-咪唑并[1,2-b]吡唑-7-甲酰胺可以探索其作为抗病毒剂的潜力,这可能为治疗目前治疗选择有限的病毒感染提供新的途径 .

酶抑制

咪唑衍生物可以作为酶抑制剂,影响各种生化途径。 可以研究该化合物,以确定其抑制在某些疾病中过度活跃的酶的能力,从而提供调节疾病进展或症状的方法 .

神经保护作用

咪唑衍生物的神经保护作用研究是一个新兴领域。 可以研究该化合物,以确定其保护神经元免受损伤或死亡的潜力,这与阿尔茨海默病、帕金森病和中风等疾病有关 .

作用机制

6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is an inhibitor of the enzyme CYP2D6, which is responsible for the metabolism of a variety of drugs in the body. Inhibition of this enzyme can lead to increased levels of drugs in the body, resulting in increased potency and duration of action.

Biochemical and Physiological Effects

6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide has been shown to inhibit the activity of CYP2D6, resulting in increased levels of certain drugs in the body. This can lead to increased potency and duration of action of these drugs. Additionally, 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide has been shown to inhibit the activity of other enzymes involved in drug metabolism, including CYP3A4 and CYP2C9.

实验室实验的优点和局限性

The advantages of using 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide in laboratory experiments include its availability and low cost. Additionally, it is a relatively stable compound and can be stored at room temperature. The main limitation of using 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide in laboratory experiments is that it is an inhibitor of CYP2D6, which can lead to increased levels of drugs in the body and can result in adverse effects.

未来方向

1. Further studies of 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide’s effects on drug metabolism and absorption in different species.

2. Investigating the effects of 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide on other enzymes involved in drug metabolism.

3. Developing new drug delivery systems using 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide.

4. Investigating the effects of 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide on cell proliferation and apoptosis.

5. Exploring the potential of 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide as a therapeutic agent.

6. Investigating the effects of 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide on the pharmacokinetics of drugs.

7. Developing new methods for synthesizing 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide.

8. Studying the effects of 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide on drug-drug interactions.

9. Investigating the effects of 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide on drug-target interactions.

10. Exploring the potential of 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide as a diagnostic agent.

属性

IUPAC Name |

6-cyclopropyl-1-methylimidazo[1,2-b]pyrazole-7-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5/c1-14-4-5-15-10(14)7(9(11)12)8(13-15)6-2-3-6/h4-6H,2-3H2,1H3,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILFLBZKVQQFMSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN2C1=C(C(=N2)C3CC3)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。